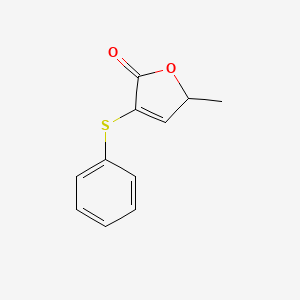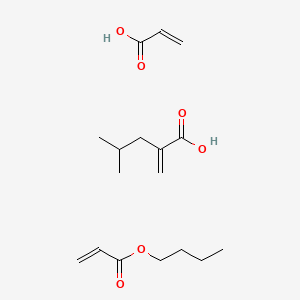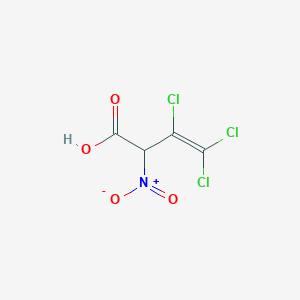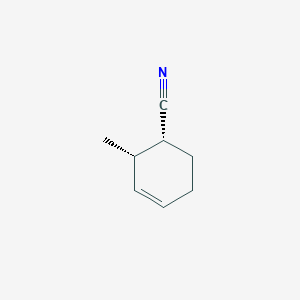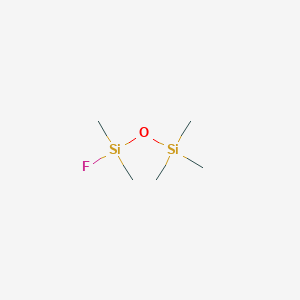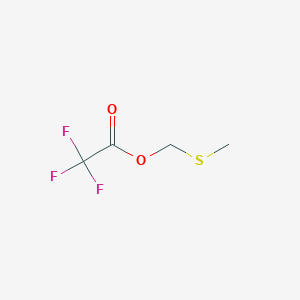
Acetic acid, trifluoro-, (methylthio)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trifluoro-, (methylthio)methyl ester is a chemical compound with the molecular formula C4H5F3O2S. It is known for its unique properties due to the presence of trifluoromethyl and methylthio groups. This compound is used in various scientific research applications, particularly in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, (methylthio)methyl ester typically involves the esterification of trifluoroacetic acid with (methylthio)methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, trifluoro-, (methylthio)methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield trifluoroacetic acid and (methylthio)methanol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for the oxidation of the methylthio group.
Major Products Formed
Hydrolysis: Trifluoroacetic acid and (methylthio)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Acetic acid, trifluoro-, (methylthio)methyl ester is utilized in several scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of acetic acid, trifluoro-, (methylthio)methyl ester involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid methyl ester: Similar in structure but lacks the methylthio group.
Trifluoroacetic acid ethyl ester: Similar in structure but has an ethyl group instead of the (methylthio)methyl group.
Trifluoroacetic acid 3-methylbutyl ester: Similar in structure but has a 3-methylbutyl group instead of the (methylthio)methyl group.
Uniqueness
Acetic acid, trifluoro-, (methylthio)methyl ester is unique due to the presence of both trifluoromethyl and methylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and make it a valuable intermediate in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
57738-67-7 |
|---|---|
Molekularformel |
C4H5F3O2S |
Molekulargewicht |
174.14 g/mol |
IUPAC-Name |
methylsulfanylmethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C4H5F3O2S/c1-10-2-9-3(8)4(5,6)7/h2H2,1H3 |
InChI-Schlüssel |
UVLUHGDKRZRCDF-UHFFFAOYSA-N |
Kanonische SMILES |
CSCOC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


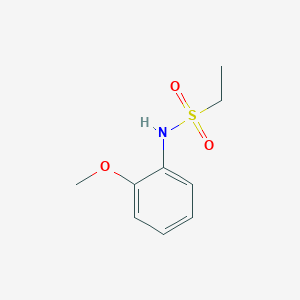
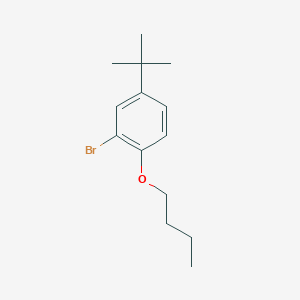

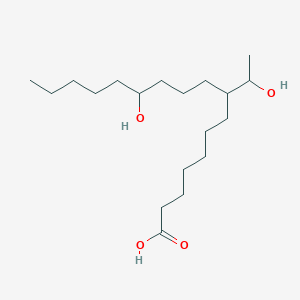
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)

![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)

